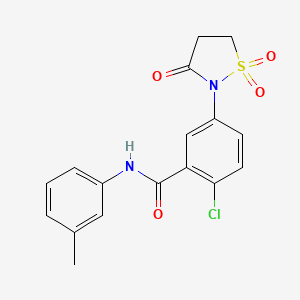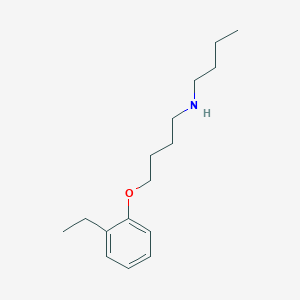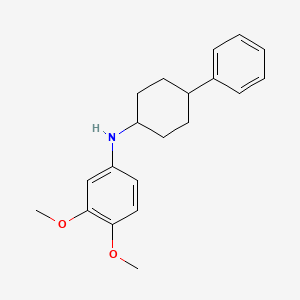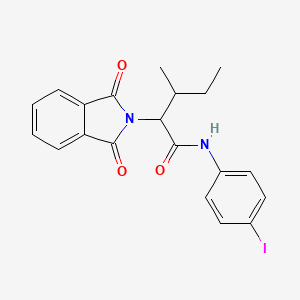
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide, also known as Isothiazolidinone, is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of specific bacterial enzymes, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. It has also been shown to inhibit the growth of various bacterial strains, including antibiotic-resistant strains. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has several advantages for lab experiments, including its high purity and high yield synthesis method. It is also a relatively stable compound, making it easier to handle and store. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone. One potential area of research is the development of new drug candidates based on this compound for the treatment of cancer and bacterial infections. Another potential area of research is the study of the mechanism of action of this compound, which could lead to the development of new therapeutic targets. Additionally, the study of the biochemical and physiological effects of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone could lead to the identification of new pathways and processes in the body, which could have implications for the treatment of various diseases.
Méthodes De Synthèse
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone is synthesized using a specific method that involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-methylphenylamine in the presence of thionyl chloride. The resulting product is then reacted with isothiazolidin-3-one-1,1-dioxide to yield 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide. This synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and bacterial infections.
Propriétés
IUPAC Name |
2-chloro-N-(3-methylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-11-3-2-4-12(9-11)19-17(22)14-10-13(5-6-15(14)18)20-16(21)7-8-25(20,23)24/h2-6,9-10H,7-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJZFMBYVSIDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,5-dimethoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5066001.png)



![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5066031.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5066038.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B5066053.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5066061.png)
![3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5066072.png)
![2-amino-6'-bromo-5',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5066073.png)